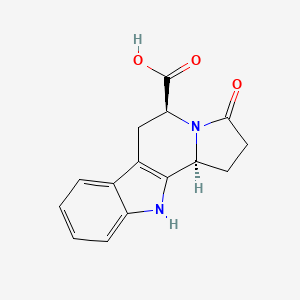
Cuscutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuscutamine is an indolo[2,3-α]quinolizine alkaloid derived from the L-tryptophan amino acid. It is isolated from the Cuscuta genus, a division of the morning glory plant family Convolvulaceae, which consists of over 200 species of parasitic vine-like plants . This compound and its stereoisomers possess both conformationally restricted, fused γ–amino butyrate and tryptophan units, making them of interest for their potential role in the selective modulation of neurological processes via GABA and/or serotonin receptors .
Preparation Methods
Cuscutamine can be synthesized via a diastereoselective intramolecular acyl iminium ion mediated Pictet-Spengler reaction. This synthetic strategy provides a direct route to (11S, 13R)-Cuscutamine in only three steps with an overall yield of 56% and an enantiomeric ratio of 88% . The diastereoselectivity of the reaction is consistent with previous studies that proceed via more highly puckered transition states, revealing the importance of steric contributions to the observed diastereoselectivity .
Chemical Reactions Analysis
Cuscutamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Pictet-Spengler reaction, which is used in its synthesis, involves the formation of a new carbon-nitrogen bond through the reaction of an aldehyde or ketone with an amine . Common reagents and conditions used in these reactions include acyl iminium ions and diastereoselective conditions to achieve high yields and enantiomeric ratios . The major products formed from these reactions are the stereoisomers of this compound, with (11S, 13R)-Cuscutamine being the more abundant stereoisomer when isolated from Cuscuta auralis extract .
Scientific Research Applications
Cuscutamine has been investigated for its potential role in the selective modulation of neurological processes via GABA and/or serotonin receptors . This makes it of interest in the fields of chemistry, biology, medicine, and industry. In traditional herbal medicine, Cuscuta plant extracts, which contain this compound, have been used as a tonic .
Mechanism of Action
The mechanism by which Cuscutamine exerts its effects involves its interaction with GABA and/or serotonin receptors . These receptors are part of the GPCR family and play a crucial role in neurological processes. This compound’s conformationally restricted, fused γ–amino butyrate and tryptophan units allow it to selectively modulate these receptors, potentially influencing neurological pathways and processes .
Comparison with Similar Compounds
Cuscutamine is structurally similar to vinca alkaloids, which are also derived from the L-tryptophan amino acid and possess an indolo[2,3-α]quinolizine core . this compound’s unique conformationally restricted, fused γ–amino butyrate and tryptophan units set it apart from other similar compounds . The stereoisomers of this compound, such as (11S, 13R)-Cuscutamine and (11S, 13S)-Cuscutamine, also contribute to its uniqueness .
Properties
CAS No. |
122170-93-8 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(5S,11bS)-3-oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c18-13-6-5-11-14-9(7-12(15(19)20)17(11)13)8-3-1-2-4-10(8)16-14/h1-4,11-12,16H,5-7H2,(H,19,20)/t11-,12-/m0/s1 |
InChI Key |
NVWTUEWEKRBVPS-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1C3=C(C[C@H]2C(=O)O)C4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(=O)N2C1C3=C(CC2C(=O)O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
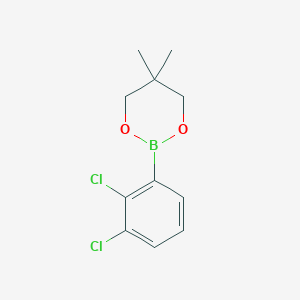
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
![N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12436638.png)
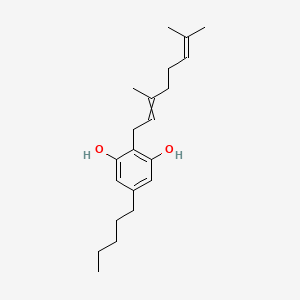
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
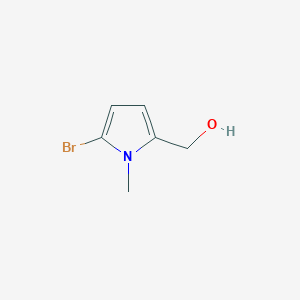

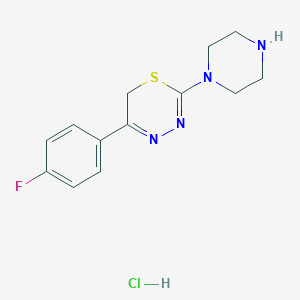
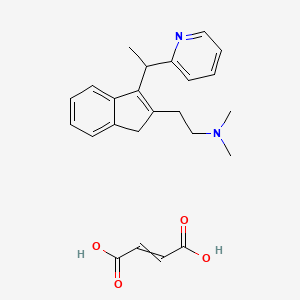
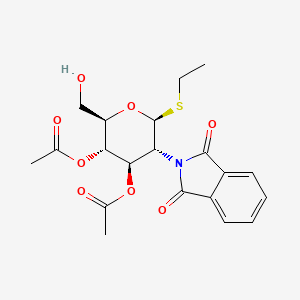
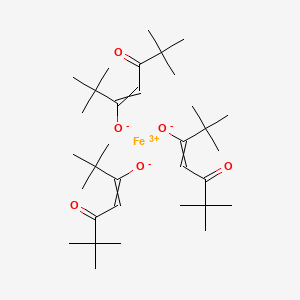
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
